sodium 3,4-difluorobenzoate CAS 522651-44-1 properties
sodium 3,4-difluorobenzoate CAS 522651-44-1 properties
CAS 522651-44-1 | High-Purity Fluorinated Building Block
Executive Summary
Sodium 3,4-difluorobenzoate (CAS 522651-44-1) is the sodium salt of 3,4-difluorobenzoic acid, serving as a critical nucleophilic source of the 3,4-difluorophenyl moiety in pharmaceutical and agrochemical synthesis.[1] Unlike its protonated parent acid, the sodium salt offers enhanced water solubility and direct nucleophilicity in polar aprotic solvents, making it indispensable for phase-transfer catalysis and direct alkylation reactions.
This guide details the physicochemical properties, synthesis protocols, and application workflows for Sodium 3,4-difluorobenzoate, specifically focusing on its role in modulating metabolic stability and lipophilicity in drug candidates (e.g., kinase inhibitors, M5 NAMs).
Part 1: Chemical Identity & Physicochemical Profile
The introduction of fluorine atoms at the 3 and 4 positions of the benzene ring significantly alters the electronic landscape of the molecule, increasing metabolic resistance against cytochrome P450 oxidation compared to non-fluorinated benzoates.
| Property | Specification |
| Chemical Name | Sodium 3,4-difluorobenzoate |
| CAS Number | 522651-44-1 |
| Parent Acid CAS | 455-86-7 (3,4-Difluorobenzoic acid) |
| Molecular Formula | C₇H₃F₂NaO₂ |
| Molecular Weight | 180.09 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | High in H₂O; Moderate in MeOH; Low in non-polar organics |
| Melting Point | >300°C (Decomposes) |
| Acidity (pKa of parent) | ~3.6 (More acidic than benzoic acid due to F-induction) |
| Electronic Effect | Strong electron-withdrawing (σ-induction) at 3,4-positions |
Part 2: Synthesis & Production Strategy
While often purchased, in-situ generation or bulk synthesis from the parent acid ensures control over counter-ion purity and stoichiometry.
Mechanism
The synthesis proceeds via a standard acid-base neutralization. The electron-withdrawing nature of the fluorine substituents makes the carboxylic acid proton more labile, ensuring rapid and complete conversion with stoichiometric sodium hydroxide or sodium bicarbonate.
Experimental Protocol: Preparation of Sodium 3,4-Difluorobenzoate
Objective: Convert 3,4-difluorobenzoic acid to its sodium salt with >99% purity.
-
Dissolution: Charge a reaction vessel with 3,4-difluorobenzoic acid (15.8 g, 100 mmol) and Methanol (50 mL) . Stir until fully dissolved.
-
Neutralization: Prepare a solution of Sodium Hydroxide (4.0 g, 100 mmol) in Water (10 mL) . Add this dropwise to the acid solution over 15 minutes at room temperature.
-
Note: Use exactly 1.0 equivalent of base to prevent excess alkalinity which can interfere with sensitive downstream coupling.
-
-
Crystallization: Stir the mixture for 30 minutes. Remove the solvent under reduced pressure (Rotavap) at 50°C to obtain a white solid.
-
Purification: Triturate the solid with cold diethyl ether (to remove any unreacted organic acid) and filter.
-
Drying: Dry the salt in a vacuum oven at 60°C for 4 hours. Yield is typically quantitative (>98%).
Visualization: Synthesis Pathway
Figure 1: Stoichiometric conversion of the parent acid to the sodium salt.
Part 3: Pharmaceutical Applications & Utility[1][5][6][7]
The 3,4-difluorobenzoate moiety is a "privileged structure" in medicinal chemistry. Its utility stems from three key mechanistic advantages:
-
Metabolic Blocking: The C-F bond is extremely stable (approx. 116 kcal/mol). Placing fluorine at the 3 and 4 positions blocks metabolic hydroxylation by Cytochrome P450 enzymes, significantly extending the half-life (
) of the drug. -
Lipophilicity Modulation: Fluorination increases lipophilicity (
), enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration. -
Bioisosterism: The 3,4-difluorophenyl group mimics the steric bulk of a phenyl group but with altered electrostatics, often improving binding affinity in hydrophobic pockets of enzymes (e.g., Kinases, GPCRs).
Case Study: M5 Muscarinic Receptor Modulators
In the development of VU6008667 , a negative allosteric modulator (NAM) for the M5 receptor, the 3,4-difluorobenzoyl moiety was critical. The synthesis involved the reaction of the benzoate derivative (via acid chloride) with a secondary amine. The specific substitution pattern provided the necessary selectivity over M1-M4 receptor subtypes [1].
Part 4: Experimental Application Protocols
Workflow A: Direct Nucleophilic Substitution (Esterification)
This protocol utilizes the Sodium salt directly, leveraging its nucleophilicity to react with alkyl halides. This avoids the harsh conditions of acid chloride formation.
Reaction: R-X + Ar-COONa → Ar-COOR + Na-X
-
Setup: Suspend Sodium 3,4-difluorobenzoate (1.0 eq) in anhydrous DMF (Dimethylformamide).
-
Addition: Add the Alkyl Halide (e.g., Ethyl Bromide, 1.1 eq) .
-
Catalysis (Optional): Add a catalytic amount of Tetrabutylammonium iodide (TBAI, 0.05 eq) to facilitate phase transfer and halide exchange.
-
Reaction: Heat to 60°C for 4-6 hours. The suspension will clear as the product ester forms and NaBr precipitates.
-
Workup: Dilute with water and extract with Ethyl Acetate. The ester product is obtained in high yield.
Workflow B: Amide Coupling (Drug Scaffold Synthesis)
For amide formation, the salt is typically converted in-situ to the acid chloride or coupled using peptide reagents.
-
Activation: React Sodium 3,4-difluorobenzoate with Oxalyl Chloride (1.2 eq) and a drop of DMF in DCM. Gas evolution (CO, CO₂) indicates conversion to 3,4-difluorobenzoyl chloride .
-
Coupling: Add the amine substrate (e.g., a piperidine derivative) and a base (Triethylamine).
-
Result: Formation of the metabolically stable amide bond.
Visualization: Application Workflow
Figure 2: Divergent synthetic pathways utilizing the sodium salt for ester and amide synthesis.
Part 5: Handling & Safety (SDS Summary)
-
Hazards: Sodium 3,4-difluorobenzoate is classified as a Skin Irritant (H315), Eye Irritant (H319), and STOT SE 3 (Respiratory Irritant, H335).
-
Storage: Store in a tightly closed container at room temperature. It is hygroscopic; protect from moisture to maintain stoichiometric accuracy.
-
Incompatibility: Strong oxidizing agents and strong acids (will regenerate the parent acid).
References
-
Gentry, P. R., et al. (2018). "Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies." ACS Chemical Neuroscience, 9(11), 2638-2649.
-
PubChem. (n.d.). "Sodium 3,4-Difluorobenzoic acid (Compound)." National Center for Biotechnology Information.
-
GuideChem. (n.d.). "Sodium 3,4-Difluorobenzoate Properties and Suppliers."
-
SynQuest Laboratories. (n.d.). "Safety Data Sheet: Sodium 3,4-difluorobenzoate."
-
ResearchGate. (2011). "Synthesis and antibacterial activity of betulin esters." Khimiya Prirodnykh Soedinenii.
